2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core with a benzimidazole moiety linked to a pyridine ring. The structure includes a 2-cyanoethyl group at position 2, a methyl group at position 3, and a 4-(2-hydroxyethyl)piperazinyl substituent at position 1.
Properties
Molecular Formula |
C22H24N6O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H24N6O/c1-16-17(5-4-8-23)22(27-11-9-26(10-12-27)13-14-29)28-20-7-3-2-6-19(20)25-21(28)18(16)15-24/h2-3,6-7,29H,4-5,9-14H2,1H3 |
InChI Key |
IGCGFITVBBKHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCN(CC4)CCO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its structure.
Mechanism of Action
Targets: It may interact with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among analogs lie in the piperazine substituents and side chains, which influence molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Biological Activity
The compound 2-(2-Cyanoethyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24N6O
- Molecular Weight : 388.476 g/mol
- CAS Number : 442572-54-5
This compound features a pyrido[1,2-a]benzimidazole core, which is known for various biological activities including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with a benzimidazole scaffold exhibit significant anticancer properties. The specific compound under review has been shown to inhibit tumor cell proliferation in various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It has been suggested to interfere with the cell cycle, particularly at the G2/M phase, leading to cell cycle arrest.
-
Case Studies :
- A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability upon treatment with this compound, with IC50 values indicating potent activity at micromolar concentrations.
- In vivo studies using mouse models showed significant tumor regression when treated with this compound compared to control groups.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that similar benzimidazole derivatives possess antibacterial and antifungal activities.
-
In Vitro Studies :
- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
- Minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens.
-
Topical Applications :
- Its potential as a topical antibacterial agent for conditions such as gingivitis has been explored, with several derivatives showing promising results against periodontal pathogens.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
